molecular formula C3H4BrClN2S B2939753 3-Bromo-1,2-thiazol-4-amine;hydrochloride CAS No. 2241130-51-6

3-Bromo-1,2-thiazol-4-amine;hydrochloride

Cat. No.: B2939753
CAS No.: 2241130-51-6
M. Wt: 215.49
InChI Key: ZUEYHQNRCOQULS-UHFFFAOYSA-N
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Description

3-Bromo-1,2-thiazol-4-amine hydrochloride is a heterocyclic compound featuring a thiazole core (a five-membered ring containing sulfur and nitrogen atoms) substituted with a bromine atom at position 3 and an amine group at position 4, forming a hydrochloride salt. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom enhances its utility in cross-coupling reactions, while the amine group provides a site for further functionalization .

Properties

IUPAC Name

3-bromo-1,2-thiazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S.ClH/c4-3-2(5)1-7-6-3;/h1H,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEYHQNRCOQULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,2-thiazol-4-amine;hydrochloride can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the reaction of α-haloketones with thioamides. For instance, the reaction of 3-bromo-2-chloropropionitrile with thiourea in the presence of a base can yield 3-Bromo-1,2-thiazol-4-amine. The hydrochloride salt can then be formed by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Hantzsch synthesis and its modifications are commonly employed in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,2-thiazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, amines, or thiols.

    Oxidation Products: Sulfoxides and sulfones are common oxidation products.

    Reduction Products: Dihydrothiazoles are typical reduction products.

Scientific Research Applications

3-Bromo-1,2-thiazol-4-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical agents, including antimicrobial and anticancer drugs.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-1,2-thiazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it can inhibit enzymes by binding to their active sites or alter receptor function by interacting with binding pockets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with three structurally related heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Reactivity/Applications
3-Bromo-1,2-thiazol-4-amine hydrochloride C₃H₄BrClN₂S 223.5 Thiazole Br (C3), NH₂ (C4), HCl salt Nucleophilic substitution, Suzuki couplings
3-Methoxy-1,2-thiazol-4-amine hydrochloride C₄H₇ClN₂OS 182.6 Thiazole OCH₃ (C3), NH₂ (C4), HCl salt Limited leaving group ability; used in mild alkylation reactions
2-(3-Bromo-1,2-oxazol-4-yl)ethanamine hydrochloride C₅H₈BrClN₂O 242.5 Oxazole Br (C3), CH₂NH₂ (C4), HCl salt Lower thermal stability; photodegradation studies
3-Bromo-1,2,4-thiadiazol-5-amine C₂HBrN₃S 194.0 Thiadiazole Br (C3), NH₂ (C5) High electrophilicity; agrochemical intermediates
Detailed Analysis

3-Methoxy-1,2-thiazol-4-amine Hydrochloride

  • Structural Differences : The methoxy group (OCH₃) at position 3 replaces bromine, reducing molecular weight and polarity.
  • Reactivity : The methoxy group is electron-donating, stabilizing the ring but limiting its utility in substitution reactions compared to bromine. This makes it less reactive in cross-coupling or nucleophilic displacement .
  • Applications : Primarily used in low-energy alkylation or acylation reactions due to its mild reactivity.

2-(3-Bromo-1,2-oxazol-4-yl)ethanamine Hydrochloride

  • Structural Differences : The oxazole core (oxygen instead of sulfur) alters electronic properties. The ethylamine side chain increases solubility in polar solvents.
  • Reactivity : The oxygen atom increases ring electronegativity, making the bromine less susceptible to nucleophilic attack. The ethylamine group enables conjugation with biomolecules, but the oxazole core is prone to photodegradation .

3-Bromo-1,2,4-thiadiazol-5-amine

  • Structural Differences : The thiadiazole core (two nitrogens and one sulfur) increases ring strain and electrophilicity.
  • Reactivity : Bromine at position 3 undergoes rapid substitution with secondary amines, as demonstrated in imidazo-thiadiazole synthesis .
  • Applications : Widely used in antitumor and antimicrobial agent development due to enhanced electrophilic character .
Physicochemical Properties
  • Solubility : The hydrochloride salt of the target compound improves water solubility compared to its neutral form. In contrast, the oxazole derivative’s ethylamine group enhances organic solvent compatibility .
  • Stability : Thiadiazole derivatives exhibit higher thermal stability than thiazoles or oxazoles due to aromaticity and ring rigidity .

Biological Activity

3-Bromo-1,2-thiazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and potential anticancer properties, alongside relevant research findings and case studies.

The molecular formula of this compound is C₃H₄BrClN₂S. The presence of the bromine atom on the thiazole ring enhances its reactivity and biological activity, making it a valuable compound for various scientific applications.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit potent antimicrobial properties. A study demonstrated that modifications in the thiazole structure could significantly enhance antimicrobial efficacy. For instance, derivatives showed promising activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) ranging from 0.25 μg/mL to 16 μg/mL .

Compound Target MIC (μg/mL)
3-Bromo-1,2-thiazol-4-amineStaphylococcus aureus≤0.25
Escherichia coli≤0.25
Candida albicans≤0.25

Antifungal Activity

The compound has also been investigated for its antifungal properties. In vitro studies revealed that it effectively inhibits the growth of various fungal strains, including Candida species. The MIC values for these activities were comparable to those of established antifungal agents .

Anticancer Potential

Emerging research has highlighted the potential anticancer properties of thiazole derivatives. A study focusing on the structure-activity relationship (SAR) found that certain modifications to the thiazole ring could induce apoptosis in cancer cells, suggesting a mechanism involving interaction with specific molecular targets such as DNA or proteins .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • DNA Interaction: It can bind to DNA, disrupting replication and transcription processes.
  • Protein Interaction: The compound may alter protein functions through binding interactions, leading to changes in cellular signaling pathways .

Case Studies

  • Antimicrobial Efficacy Study:
    A comprehensive study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens. The results indicated that this compound displayed superior activity against Staphylococcus aureus and Escherichia coli compared to other tested compounds .
  • Anticancer Research:
    In a study published in a peer-reviewed journal, researchers explored the anticancer effects of thiazole derivatives on various cancer cell lines. The findings revealed that compounds similar to 3-Bromo-1,2-thiazol-4-amine induced significant apoptosis in breast cancer cells, indicating potential as a lead compound for further drug development .

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